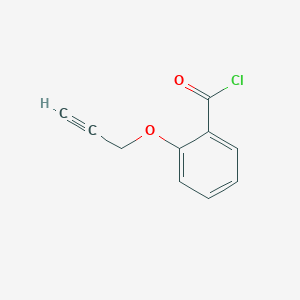
Benzoyl chloride, 2-(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 2-(2-propynyloxy)- is an organic compound that features a benzoyl chloride group attached to a propynyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-(2-propynyloxy)- typically involves the reaction of benzoyl chloride with 2-propyn-1-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
C6H5COCl+HC≡CCH2OH→C6H5COOCH2C≡CH+HCl
Industrial Production Methods: Industrial production of benzoyl chloride, 2-(2-propynyloxy)- may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: Benzoyl chloride, 2-(2-propynyloxy)- can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Addition: The triple bond in the propynyl group can undergo addition reactions with various electrophiles, leading to the formation of substituted alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Addition: Electrophiles such as hydrogen halides or halogens.
Major Products:
Oxidation: Carboxylic acids or ketones.
Substitution: Amides or esters.
Addition: Halogenated alkenes or alkanes.
Applications De Recherche Scientifique
Benzoyl chloride, 2-(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of benzoyl chloride, 2-(2-propynyloxy)- involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The propynyl group can also participate in reactions that modify its structure, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
Benzoyl chloride: Similar in structure but lacks the propynyl group.
Propargyl chloride: Contains the propynyl group but lacks the benzoyl chloride moiety.
Phenylacetylene: Contains a phenyl group attached to a propynyl group but lacks the acyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-(2-propynyloxy)- is unique due to the combination of the benzoyl chloride and propynyl functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
65211-53-2 |
|---|---|
Formule moléculaire |
C10H7ClO2 |
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
2-prop-2-ynoxybenzoyl chloride |
InChI |
InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 |
Clé InChI |
FKOANRVECGXNQN-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
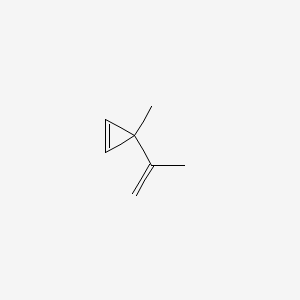
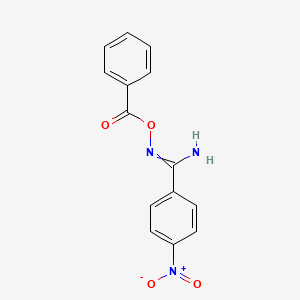
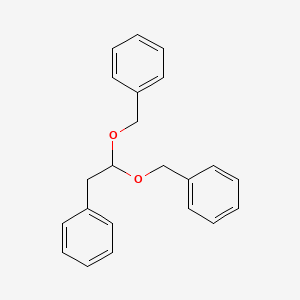
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
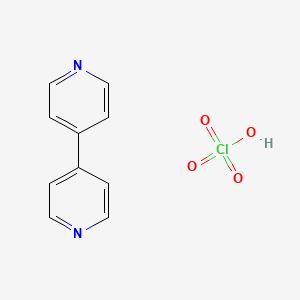
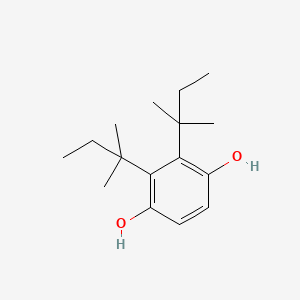
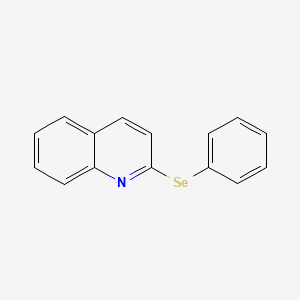
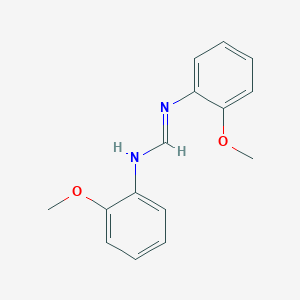
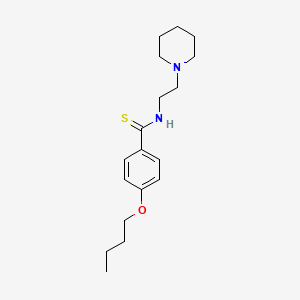
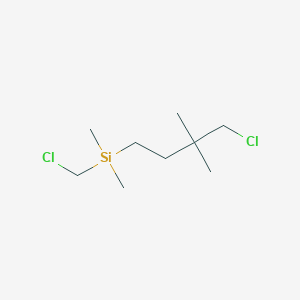
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)

